molecular formula C15H13ClF2N4 B1432395 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-42-9

6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Cat. No.: B1432395
CAS No.: 1231930-42-9
M. Wt: 322.74 g/mol
InChI Key: BDVDXNYOCBUMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS RN: 1231930-42-9) is a heterocyclic compound featuring a benzimidazole core fused with a substituted pyrimidine ring. Its molecular formula is C₁₅H₁₄ClF₂N₄, with a molecular weight of 304.75 g/mol . The compound is characterized by chloro and fluoro substituents on the pyrimidine moiety, a fluoro group at the 4-position of the benzimidazole ring, and an isopropyl group at the 1-position. These substituents confer distinct electronic and steric properties, making it a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors such as CDK4/6-targeting agents . It is commercially available in pharmaceutical grade (99% purity) for research and drug development .

Properties

IUPAC Name

6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N4/c1-7(2)22-8(3)20-14-10(17)4-9(5-12(14)22)13-11(18)6-19-15(16)21-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVDXNYOCBUMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123650
Record name 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231930-42-9
Record name 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231930-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS No. 1231930-42-9) is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClF2N4C_{15}H_{13}ClF_2N_4 with a molecular weight of approximately 322.74 g/mol. The structure features a benzimidazole core substituted with a chlorinated pyrimidine ring, which is crucial for its biological activity.

PropertyValue
CAS Number1231930-42-9
Molecular FormulaC15H13ClF2N4
Molecular Weight322.74 g/mol
Purity≥98%

Benzimidazole derivatives have been widely studied for their diverse pharmacological activities, including antiviral , antimicrobial , and anticancer properties. The specific mechanism of action for this compound involves the inhibition of key enzymes and pathways in targeted pathogens or cancer cells.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral effects, particularly against HIV and other viral infections. For instance, studies have shown that modifications in the benzimidazole structure can enhance activity against HIV reverse transcriptase (RT) by altering binding affinity and selectivity .

Anticancer Activity

The benzimidazole scaffold is recognized for its anticancer properties, often linked to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The presence of the pyrimidine moiety may enhance the interaction with specific cancer targets, leading to increased efficacy in tumor suppression .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related derivatives:

  • Antiviral Studies : A study demonstrated that similar benzimidazole derivatives showed potent inhibition against HIV-1, with some compounds exhibiting activity in the picomolar range against wild-type and mutant strains .
  • Anticancer Research : Research highlighted that derivatives with modifications at the 6-position of the benzimidazole ring displayed enhanced cytotoxicity against various cancer cell lines, suggesting that the structural diversity plays a critical role in their biological effectiveness .
  • Structure-Activity Relationship (SAR) : A comprehensive review outlined various SAR studies indicating that substituents on the benzimidazole core significantly influence their pharmacological profiles, including antibacterial and antifungal activities .

Scientific Research Applications

Anticancer Activity

6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has been studied as an intermediate in the synthesis of various anticancer agents, notably Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This compound's structural features contribute to its ability to inhibit tumor growth by disrupting cell cycle progression.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : Research demonstrated that derivatives of this compound showed significant inhibition of breast cancer cell lines, suggesting a potent antitumor effect when used as part of combination therapies with other chemotherapeutics .
Study FocusCell LineResult
Breast CancerMCF7Significant growth inhibition observed
Lung CancerA549Induced apoptosis at low concentrations

Synthesis and Derivatives

The synthesis of this compound involves reactions with various precursors, including 2,4-Dichloro-5-fluoropyrimidine. The ability to modify its structure leads to a range of derivatives that may enhance its pharmacological profile or reduce side effects .

Antiviral Activity

Emerging research suggests that compounds related to this benzimidazole derivative may exhibit antiviral properties. Preliminary studies indicate activity against specific viral targets, although further investigation is required to confirm these findings.

Diagnostics

Due to its unique chemical structure, there is potential for this compound to be utilized in diagnostic imaging or as a biomarker for certain cancers, although this application remains largely theoretical at present.

Comparison with Similar Compounds

1-Isopropyl vs. 1-Cyclopropyl Substitution

The molecular weight increases slightly to 322.74 g/mol due to the cyclopropyl group .

Fluoro Substituent Position

In compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (), the benzimidazole ring carries a 5-fluoro substituent instead of 4-fluoro. This positional change may alter π-π stacking interactions in biological targets. Additionally, the benzo[d][1,3]dioxol group introduces metabolic stability compared to the chloro-fluoro-pyrimidine moiety .

Pyrimidine Ring Modifications

Chloro-Fluoro vs. Trifluoromethyl Groups

EP 1 926 722 B1 () describes a derivative with a trifluoromethylphenylamino group on the benzimidazole core. In contrast, the chloro-fluoro-pyrimidine in the target compound balances reactivity and solubility for cross-coupling reactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole C₁₅H₁₄ClF₂N₄ 304.75 1-isopropyl, 4-fluoro, 2-chloro-5-fluoro-pyrimidine CDK4/6 inhibitor intermediate
6-(2-Chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole Not specified 322.74 1-cyclopropyl Potential improved binding affinity
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole Varies ~350–400 5-fluoro, benzo[d][1,3]dioxol Metabolic stability enhancement
Abemaciclib-related impurity (CAS RN: 1231930-42-9) C₁₅H₁₄ClF₂N₄ 304.75 Same as target compound Pharmaceutical impurity standard

Preparation Methods

Suzuki Coupling Method (Procedure A)

This is the principal method for constructing the target molecule by coupling a boronate ester benzimidazole with a chlorofluoropyrimidine.

  • Starting Materials:

    • 4-fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (boronate ester)
    • 2,4-dichloro-5-fluoropyrimidine
  • Reaction Conditions:

    • Solvent mixture: toluene and ethanol (5:1 ratio)
    • Base: Saturated sodium bicarbonate solution
    • Catalyst: Pd(dppf)Cl₂·DCM complex (0.4 mol%)
    • Temperature: 85°C
    • Atmosphere: Nitrogen (degassed)
    • Reaction time: Overnight (approximately 16 hours)
  • Work-up:

    • Cooling to room temperature
    • Addition of water and extraction with ethyl acetate (3x)
    • Washing combined organic layers with brine (3x)
    • Drying over magnesium sulfate
    • Concentration under reduced pressure
    • Purification by column chromatography (DCM-MeOH gradient 0–5% MeOH)
  • Yield: Approximately 80% (depending on scale and conditions)

This method provides the target compound as a brown solid suitable for further use or purification.

Alternative Preparation via Borylation and Subsequent Coupling (Example from Patent Literature)

  • Step 1: Borylation

    • 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is reacted with bis(pinacolato)diboron (B2pin2) in methyl isobutyl ketone.
    • Potassium acetate is used as a base.
    • Catalyst: Pd(dppf)Cl₂.
    • Temperature: 93-96°C.
    • Reaction under nitrogen atmosphere.
  • Step 2: Coupling

    • The borylated intermediate is reacted with 2,4-dichloro-5-fluoropyrimidine in 2-butanol.
    • Sodium carbonate is used as a base.
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0).
    • Temperature and time controlled to optimize yield.
  • Purification:

    • Extraction and washing steps.
    • Co-distillation with solvents such as acetone and n-heptane.
    • Crystallization by cooling and filtration.
  • Yield: Example yield reported is 71 g of purified product from 100 g starting material.

Buchwald–Hartwig Coupling (Procedure B)

Though primarily used for amination, this method has been applied to modify the benzimidazole core or attach amine substituents:

  • Reactants:

    • This compound
    • Appropriate 2-aminopyridine derivative
  • Reaction Conditions:

    • Solvent: tert-Amyl alcohol (0.2 M)
    • Base: Cesium carbonate (2.5 equivalents)
    • Catalyst system: PdCl₂ and DPEPhos ligand
    • Degassed under nitrogen
    • Microwave irradiation or conventional heating at room temperature or slightly elevated temperature for short duration (e.g., 10 minutes)
  • Outcome:

    • Formation of C-N bond at the pyrimidine ring for further functionalization.

Solvent and Catalyst Selection

Step Solvent(s) Catalyst(s) Base(s) Temperature (°C) Notes
Borylation Methyl isobutyl ketone Pd(dppf)Cl₂ Potassium acetate 93-96 Nitrogen atmosphere
Suzuki Coupling Toluene : Ethanol (5:1) Pd(dppf)Cl₂·DCM Saturated NaHCO₃ solution 85 Vigorous stirring, degassed nitrogen
Coupling with Pyrimidine 2-Butanol Pd(PPh₃)₄ (Tetrakis triphenylphosphine) Sodium carbonate Controlled Nitrogen purging
Buchwald–Hartwig Coupling tert-Amyl alcohol PdCl₂ + DPEPhos Cs₂CO₃ RT or microwave Short reaction time

Purification and Crystallization

  • Crystallization is typically performed from solvents such as acetone, n-heptane, or mixtures thereof.
  • The product is isolated by filtration after cooling to temperatures ranging from 0°C to 50°C.
  • Washing with cold solvent removes impurities.
  • Drying under vacuum yields the final crystalline compound with high purity.

Summary Table of Preparation Methods

Method Key Reaction Type Starting Materials Catalyst System Solvent(s) Yield (%) Notes
Suzuki Coupling (A) Suzuki-Miyaura cross-coupling Boronate ester benzimidazole + 2,4-dichloro-5-fluoropyrimidine Pd(dppf)Cl₂·DCM Toluene/Ethanol mixture ~80 Column chromatography purification
Borylation + Coupling Borylation + Suzuki coupling 6-bromo-4-fluoro-1-isopropyl-2-methyl-benzimidazole + B2pin2 + 2,4-dichloro-5-fluoropyrimidine Pd(dppf)Cl₂ / Pd(PPh₃)₄ Methyl isobutyl ketone / 2-butanol ~70 Multi-step, crystallization purification
Buchwald–Hartwig Coupling Pd-catalyzed C-N bond formation Target compound + 2-aminopyridine derivatives PdCl₂ + DPEPhos tert-Amyl alcohol Variable Functionalization step

Research Findings and Notes

  • The Suzuki coupling approach is favored for its efficiency and relatively mild conditions, enabling good yields and purity.
  • The choice of solvents and bases is critical to control reaction rates and minimize side reactions.
  • Pd(dppf)Cl₂ is a commonly used catalyst due to its high activity in cross-coupling of heteroaryl boronates and chloropyrimidines.
  • Purification by crystallization from acetone or n-heptane ensures isolation of crystalline forms suitable for pharmaceutical applications.
  • The compound serves as a key intermediate for synthesizing kinase inhibitors, highlighting the importance of high purity and reproducibility in preparation methods.

Q & A

Q. What are the recommended synthetic routes for 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. For example, a pyrimidine scaffold (2-chloro-5-fluoropyrimidin-4-yl) may be coupled to a substituted benzimidazole core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Optimization should employ Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Fractional factorial designs can minimize trials while maximizing yield . Evidence from substituted imidazole syntheses suggests using anhydrous conditions and inert atmospheres to suppress side reactions .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient elution (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) to resolve impurities. Retention time and UV-Vis spectra (λ = 254 nm) should align with reference standards .
  • FTIR : Key functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, pyrimidine ring vibrations) confirm structural integrity .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and detects halogen isotope patterns .

Q. How should researchers handle discrepancies between computational predictions and experimental yields?

  • Methodological Answer : Reconcile contradictions by cross-validating computational models (e.g., density functional theory for reaction energy barriers) with kinetic studies. For example, if quantum chemical calculations predict favorable coupling at 80°C but experiments show low yield, investigate side reactions (e.g., dehalogenation) via HPLC-MS to identify byproducts. Adjust solvent polarity (e.g., switch from DMF to THF) to stabilize intermediates .

Advanced Research Questions

Q. What strategies can elucidate the compound’s reaction mechanism with biological targets (e.g., kinase inhibition)?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry between the compound and target proteins.
  • Molecular Dynamics (MD) Simulations : Model interactions (e.g., hydrogen bonding with ATP-binding pockets) using software like GROMACS. Cross-reference with mutagenesis studies to validate critical residues .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve 3D binding modes (e.g., PDB deposition for public validation) .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement Process Analytical Technology (PAT) tools:
  • In-line NMR/Fourier Transform Raman Spectroscopy : Monitor reaction progress in real-time to control critical parameters (e.g., pH, intermediate concentrations) .
  • Statistical Process Control (SPC) : Use control charts (e.g., X-bar and R charts) to detect deviations in purity (>98% by HPLC) and adjust crystallization conditions (e.g., anti-solvent addition rate) .

Q. What computational approaches predict the compound’s metabolic stability or toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel binding.
  • Metabolite Identification : Combine in silico metabolism simulators (e.g., Meteor Nexus) with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to detect oxidative metabolites (e.g., hydroxylation at the isopropyl group) .

Data Contradiction Analysis

Q. If crystallography data conflicts with computational docking poses, how should researchers resolve this?

  • Methodological Answer :
  • Ensemble Docking : Perform flexible docking with multiple protein conformations (e.g., from MD trajectories) to account for induced-fit effects.
  • Electron Density Maps : Re-examine crystallographic data (e.g., omit maps in Phenix) to confirm ligand placement. If discrepancies persist, validate via Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.